molecular formula C35H38N4O5 B14162456 N-[(2S,3S)-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-2-[[methyl-[(4-phenoxyphenyl)methyl]amino]methyl]-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-4-pyridinecarboxamide

N-[(2S,3S)-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-2-[[methyl-[(4-phenoxyphenyl)methyl]amino]methyl]-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-4-pyridinecarboxamide

Cat. No.: B14162456
M. Wt: 594.7 g/mol
InChI Key: ACSVFUACEODJDN-PNRGXICFSA-N
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Description

4-Pyridinecarboxamide, N-[(2S,3S)-3,4,5,6-tetrahydro-5-[(1S)-2-hydroxy-1-methylethyl]-3-methyl-2-[[methyl[(4-phenoxyphenyl)methyl]amino]methyl]-6-oxo-2H-1,5-benzoxazocin-10-yl]- is a complex organic compound with a unique structure that combines elements of pyridine, carboxamide, and benzoxazocin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinecarboxamide, N-[(2S,3S)-3,4,5,6-tetrahydro-5-[(1S)-2-hydroxy-1-methylethyl]-3-methyl-2-[[methyl[(4-phenoxyphenyl)methyl]amino]methyl]-6-oxo-2H-1,5-benzoxazocin-10-yl]- involves multiple steps, including the formation of the pyridine ring, the introduction of the carboxamide group, and the construction of the benzoxazocin ring. The reaction conditions typically require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize costs. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinecarboxamide, N-[(2S,3S)-3,4,5,6-tetrahydro-5-[(1S)-2-hydroxy-1-methylethyl]-3-methyl-2-[[methyl[(4-phenoxyphenyl)methyl]amino]methyl]-6-oxo-2H-1,5-benzoxazocin-10-yl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-Pyridinecarboxamide, N-[(2S,3S)-3,4,5,6-tetrahydro-5-[(1S)-2-hydroxy-1-methylethyl]-3-methyl-2-[[methyl[(4-phenoxyphenyl)methyl]amino]methyl]-6-oxo-2H-1,5-benzoxazocin-10-yl]- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Pyridinecarboxamide, N-[(2S,3S)-3,4,5,6-tetrahydro-5-[(1S)-2-hydroxy-1-methylethyl]-3-methyl-2-[[methyl[(4-phenoxyphenyl)methyl]amino]methyl]-6-oxo-2H-1,5-benzoxazocin-10-yl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Pyridine-4-carboxylic acid amide
  • γ-Pyridinecarboxamide
  • Isonicotinic acid amide
  • 4-Carbamoylpyridine
  • Isonicotinamide

Uniqueness

4-Pyridinecarboxamide, N-[(2S,3S)-3,4,5,6-tetrahydro-5-[(1S)-2-hydroxy-1-methylethyl]-3-methyl-2-[[methyl[(4-phenoxyphenyl)methyl]amino]methyl]-6-oxo-2H-1,5-benzoxazocin-10-yl]- stands out due to its unique structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C35H38N4O5

Molecular Weight

594.7 g/mol

IUPAC Name

N-[(2S,3S)-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-2-[[methyl-[(4-phenoxyphenyl)methyl]amino]methyl]-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]pyridine-4-carboxamide

InChI

InChI=1S/C35H38N4O5/c1-24-20-39(25(2)23-40)35(42)30-10-7-11-31(37-34(41)27-16-18-36-19-17-27)33(30)44-32(24)22-38(3)21-26-12-14-29(15-13-26)43-28-8-5-4-6-9-28/h4-19,24-25,32,40H,20-23H2,1-3H3,(H,37,41)/t24-,25-,32+/m0/s1

InChI Key

ACSVFUACEODJDN-PNRGXICFSA-N

Isomeric SMILES

C[C@H]1CN(C(=O)C2=C(C(=CC=C2)NC(=O)C3=CC=NC=C3)O[C@@H]1CN(C)CC4=CC=C(C=C4)OC5=CC=CC=C5)[C@@H](C)CO

Canonical SMILES

CC1CN(C(=O)C2=C(C(=CC=C2)NC(=O)C3=CC=NC=C3)OC1CN(C)CC4=CC=C(C=C4)OC5=CC=CC=C5)C(C)CO

Origin of Product

United States

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